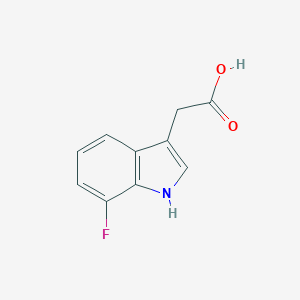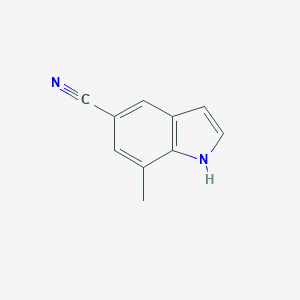
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Descripción general
Descripción
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a hydroxycyclopentene ring, and a carbamate functional group.
Métodos De Preparación
The synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves several steps. One common method starts with the preparation of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane to form (1R,4S)-4-tert-butyldimethylsiloxy-2-cyclopentenyl acetate . The acetate is then converted to the desired carbamate through a series of reactions involving sodium methoxide and manganese dioxide .
Análisis De Reacciones Químicas
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate can be compared with similar compounds such as:
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate: This compound has a similar structure but with a hydroxymethyl group instead of a hydroxy group.
tert-Butyl ((1R,4S)-4-(hydroxymethyl)-4-methylcyclopent-2-en-1-yl)carbamate: This compound includes an additional methyl group on the cyclopentene ring.
These similar compounds share structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)



![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)




